molecular formula C7H6FN3O B1394611 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine CAS No. 1323438-99-8

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1394611
CAS No.: 1323438-99-8
M. Wt: 167.14 g/mol
InChI Key: OVTWQTUOCBBACL-UHFFFAOYSA-N
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Description

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, where a furan boronic acid is coupled with a halogenated pyrazole.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-tumor, anti-inflammatory, or antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-(trifluoromethyl)phenylamine: Similar in structure but with a trifluoromethyl group instead of a furan ring.

    3-(furan-2-yl)-1H-pyrazol-5-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both a fluorine atom and a furan ring, which can confer distinct electronic properties and reactivity patterns. This combination can enhance its potential as a versatile building block in various chemical and biological applications.

Properties

IUPAC Name

4-fluoro-5-(furan-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTWQTUOCBBACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine

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